ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran ring system, which is fused with a benzoate ester and an amido group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the condensation of 4-methylphenyl ketone with a suitable benzopyran precursor under acidic or basic conditions. This is followed by esterification with ethyl alcohol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE
- ETHYL 4-(3-(4-METHOXY-3-NITROPHENYL)UREIDO)BENZOATE
- N-(4-CHLOROPHENYL)-3-(4-METHOXY-3-METHYLPHENYL)ACRYLAMIDE
Uniqueness
ETHYL 4-[3-(4-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-AMIDO]BENZOATE is unique due to its specific structural features, such as the benzopyran ring system and the combination of ester and amido groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H23NO5/c1-3-31-25(29)18-8-11-21(12-9-18)27-24(28)19-10-13-22-20(14-19)15-23(32-26(22)30)17-6-4-16(2)5-7-17/h4-14,23H,3,15H2,1-2H3,(H,27,28) |
InChI Key |
QLXWIUFCABDOQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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